Isoniazid-d4 is a deuterated derivative of isoniazid, a well-known antibiotic primarily used in the treatment of tuberculosis. The compound is notable for its application in pharmacokinetic studies and metabolic profiling due to the incorporation of deuterium, which enhances the stability and detection of the compound in biological systems. Isoniazid-d4 serves as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry assays for quantifying isoniazid and its metabolites in biological samples.
Isoniazid-d4 is classified as a pharmaceutical compound and a stable isotope-labeled internal standard. It is synthesized from isoniazid through deuteration, which replaces certain hydrogen atoms with deuterium atoms. This modification does not significantly alter the compound's pharmacological properties but allows for more accurate quantification in mass spectrometry applications.
The synthesis of isoniazid-d4 typically involves the deuteration of isoniazid using deuterated reagents. A common method includes the reaction of isoniazid with deuterated reagents such as deuterated acetic anhydride or deuterated sodium borohydride. The process can be summarized as follows:
This method ensures high yield and purity of the final product, making it suitable for analytical applications .
Isoniazid-d4 has a molecular formula of CHDNO, where four hydrogen atoms are replaced by deuterium atoms. The structure features a pyridine ring attached to a hydrazine moiety, which is characteristic of isoniazid. The incorporation of deuterium results in slight changes in the physical properties, such as increased molecular weight and altered NMR characteristics.
This structure allows for enhanced detection capabilities in mass spectrometry due to the distinct mass-to-charge ratios associated with the presence of deuterium .
Isoniazid-d4 undergoes similar chemical reactions as its non-deuterated counterpart, including:
These reactions are crucial for understanding the metabolic pathways of isoniazid and its derivatives in biological systems .
Isoniazid acts primarily by inhibiting the synthesis of mycolic acids, essential components of the mycobacterial cell wall. The mechanism involves:
The effectiveness of isoniazid-d4 as an internal standard helps elucidate these mechanisms during pharmacokinetic studies .
Isoniazid-d4 finds significant applications in scientific research:
These applications underscore the importance of stable isotope-labeled compounds in enhancing analytical precision and reliability .
Isoniazid-d4 (INH-d4) is a deuterium-labeled analog of the first-line antitubercular drug isoniazid, where four hydrogen atoms at the 2,3,5,6-positions of the pyridine ring are replaced by deuterium (^2H or D) [2] [5] [8]. This isotopic substitution yields the molecular formula C₆H₃D₄N₃O and a molecular weight of 141.16 g/mol, compared to 137.14 g/mol for the non-deuterated form [8] [9]. The deuterium labeling is strategically positioned to preserve the molecule’s reactivity while altering its pharmacokinetic behavior. The chemical structure retains the hydrazide functional group (–CONHNH₂), critical for prodrug activation by mycobacterial catalase-peroxidase (KatG) [2] [5]. Key spectroscopic identifiers include:
NNC(C1=C([2H])C([2H])=NC([2H])=C1[2H])=O
[2] Table 1: Structural Properties of Isoniazid-d4
Property | Isoniazid-d4 | Non-Deuterated Isoniazid |
---|---|---|
Molecular Formula | C₆H₃D₄N₃O | C₆H₇N₃O |
Molecular Weight (g/mol) | 141.16 | 137.14 |
CAS Number | 774596-24-6 | 54-85-3 |
Deuteration Sites | Pyridine ring (2,3,5,6-positions) | N/A |
Isoniazid-d4 exhibits stability profiles influenced by solvent composition, temperature, and enzymatic activity:
Table 2: Stability of Isoniazid-d4 in Intravenous Solutions
Diluent | Concentration (mg/mL) | Storage Temperature | Stability Duration (hrs) | % Initial Concentration Remaining |
---|---|---|---|---|
0.9% Sodium chloride | 0.5 | 20–25°C | 72 | >98.9% |
0.9% Sodium chloride | 6.0 | 2–8°C | 72 | >100.1% |
5% Dextrose | 0.5 | 20–25°C | 8 | <89.7% |
5% Dextrose | 6.0 | 2–8°C | 48 | 97.3% |
Data derived from HPLC analyses under light-protected conditions [6]
Metabolic Stability
Deuteration significantly reduces the rate of cytochrome P450 (CYP)-mediated metabolism:
Biological Activity and Resistance
Table 3: Comparative Pharmacological Metrics
Parameter | Isoniazid-d4 | Non-Deuterated Isoniazid | Significance |
---|---|---|---|
CYP2E1 Inhibition | Reversible | Reversible | Similar mechanism |
Hydrazine Formation | Reduced | Elevated | DKIE lowers hepatotoxicity risk [4] |
MIC vs. M. tuberculosis | Identical | Identical | Deuteration preserves efficacy [5] |
Rv2170-Mediated Resistance | Increased MIC | Increased MIC | Acetylation inactivates both [10] |
Analytical Applications
INH-d4 serves as an internal standard in quantitative assays due to its near-identical chromatographic behavior to non-deuterated isoniazid, with distinct mass spectral differentiation:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7